REACTION_CXSMILES
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O=P(Cl)(Cl)[Cl:3].[CH3:6][O:7][C:8]1[CH:17]=[C:16]2[C:11]([C:12](O)=[CH:13][CH:14]=[N:15]2)=[CH:10][CH:9]=1>>[Cl:3][C:12]1[C:11]2[C:16](=[CH:17][C:8]([O:7][CH3:6])=[CH:9][CH:10]=2)[N:15]=[CH:14][CH:13]=1
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Name
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|
Quantity
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11 mL
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Type
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reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
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Name
|
|
Quantity
|
1.87 g
|
Type
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reactant
|
Smiles
|
COC1=CC=C2C(=CC=NC2=C1)O
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
heated from RT to 90° C
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Type
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CONCENTRATION
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Details
|
concentrated in-vacuo
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Type
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TEMPERATURE
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Details
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cooled in an ice bath during the slow adjustment to pH 7
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Type
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FILTRATION
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Details
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The solid was filtered
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Type
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WASH
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Details
|
rinsed with water
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Name
|
|
Type
|
product
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Smiles
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ClC1=CC=NC2=CC(=CC=C12)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |